molecular formula C17H19NO2 B2358615 N-(2,4-dimethylphenyl)-3-phenoxypropanamide CAS No. 304889-00-7

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Cat. No. B2358615
M. Wt: 269.344
InChI Key: HHQIDSXSZWBSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-Dimethylphenyl)formamide” is a chemical compound used in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It’s also known as a chemical compound and has a molecular weight of 149.19 .


Molecular Structure Analysis

The molecular structure analysis of “N-(2,4-dimethylphenyl)formamide” reveals that it crystallizes in a centrosymmetric pattern .


Chemical Reactions Analysis

Aromatic amides like “N-(2,4-dimethylphenyl)formamide” may be cleaved to potentially genotoxic primary amines upon oral intake . Another study showed that amitraz and its main metabolites, including “N-(2,4-dimethylphenyl)formamide”, are known to be potent neurotoxicants .

Scientific Research Applications

Anticonvulsant Activity and Neurotoxicity Research

Research into similar compounds, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, highlights their potential in anticonvulsant applications. These compounds have been compared with established antiepileptic drugs in animal models, revealing promising anticonvulsant properties in the maximal electroshock seizure model with relatively low toxicity levels (Clark Cr, 1988).

Chemical Structure and Interactions

Studies involving complexes of pyridine N-oxides with pentachlorophenol, although not directly related to N-(2,4-dimethylphenyl)-3-phenoxypropanamide, provide valuable insights into the chemical interactions and bonding characteristics of compounds with similar phenolic and amide groups. These studies use techniques like X-ray analysis and FT-IR spectroscopy to explore the molecular structures and interactions (Z. Dega-Szafran et al., 1995).

Advanced Oxidation Processes for Compound Degradation

Research on the degradation of antimicrobial compounds, such as 4-chloro-3,5-dimethylphenol, using UV and UV/persulfate processes, can inform potential environmental or industrial applications of similar compounds. This research evaluates the kinetics, mechanisms, and toxicity evolution of these processes, providing a foundation for understanding how similar compounds might be broken down or utilized in environmental management (Wei Li et al., 2020).

Safety And Hazards

While specific safety and hazard information for “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” is not available, it’s important to handle similar compounds with care. For instance, “N-(2,4-dimethylphenyl)formamide” should not be used in food, drug, pesticide, or biocidal product use . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for the study of “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” and similar compounds could involve further exploration of their neurotoxic effects , as well as their potential uses in various fields such as pest control.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQIDSXSZWBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975890
Record name N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

CAS RN

6048-40-4
Record name N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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